molecular formula C6Br5NO2 B1623046 1,2,3,4,5-Pentabromo-6-nitrobenzene CAS No. 22230-46-2

1,2,3,4,5-Pentabromo-6-nitrobenzene

Cat. No. B1623046
CAS RN: 22230-46-2
M. Wt: 517.59 g/mol
InChI Key: UBXJDBZRIYWPEF-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentabromo-6-nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the nitrobenzene family and is widely used in various laboratory experiments. The compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentabromo-6-nitrobenzene is not well understood. However, studies have shown that the compound has a strong electron-withdrawing effect, which makes it an excellent electrophile. This property makes it useful in reactions that require electrophilic substitution.
Biochemical and Physiological Effects
1,2,3,4,5-Pentabromo-6-nitrobenzene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound has low toxicity and is not mutagenic. Further research is needed to determine its potential as a drug or therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,2,3,4,5-Pentabromo-6-nitrobenzene in lab experiments is its high reactivity. The compound reacts readily with other compounds, making it useful in various reactions. However, its high reactivity can also be a limitation, as it can react with other compounds in the lab environment, leading to unwanted reactions.

Future Directions

There are several future directions for research on 1,2,3,4,5-Pentabromo-6-nitrobenzene. One area of interest is the development of new drugs and materials using the compound. Another area is the study of its potential as a catalyst in various reactions. Further research is also needed to determine its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 1,2,3,4,5-Pentabromo-6-nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on its potential as a drug or therapeutic agent.

Scientific Research Applications

1,2,3,4,5-Pentabromo-6-nitrobenzene has been widely used in scientific research, particularly in the field of organic chemistry. It is used as a reagent in various reactions, including the synthesis of other compounds. The compound has also been used in the development of new drugs and materials due to its unique properties.

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXJDBZRIYWPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405190
Record name 1,2,3,4,5-pentabromo-6-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5-Pentabromo-6-nitrobenzene

CAS RN

22230-46-2
Record name 1,2,3,4,5-pentabromo-6-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5-Pentabromo-6-nitrobenzene
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1,2,3,4,5-Pentabromo-6-nitrobenzene
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1,2,3,4,5-Pentabromo-6-nitrobenzene
Reactant of Route 5
1,2,3,4,5-Pentabromo-6-nitrobenzene
Reactant of Route 6
1,2,3,4,5-Pentabromo-6-nitrobenzene

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